Ferulic Acid-d3 4-O-Sulfate
Description
Contextualization within Ferulic Acid Metabolism and Conjugation Pathways
Ferulic acid, a derivative of cinnamic acid, undergoes extensive metabolism after ingestion. wikipedia.orgmdpi.com The primary metabolic pathways involve conjugation reactions, which increase the water solubility of the compound and facilitate its excretion. hyphadiscovery.com These phase II metabolic processes predominantly occur in the liver and intestinal mucosa. mdpi.comphypha.ir
The main conjugation reactions for ferulic acid are glucuronidation and sulfation. nih.gov This results in the formation of various metabolites, including ferulic acid-glucuronide, ferulic acid-sulfate, and ferulic acid-sulfoglucuronide. mdpi.comphypha.ir Ferulic acid 4-O-sulfate has been identified as a major metabolite of ferulic acid found in plasma. nih.gov The sulfation process is catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfonate group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the ferulic acid molecule. hyphadiscovery.comfu-berlin.de
Rationale for Deuterated and Sulfated Metabolite Research in Systems Biology
The use of deuterated and sulfated metabolites like Ferulic Acid-d3 4-O-Sulfate is pivotal in the field of systems biology, which aims to understand the complex interactions within biological systems.
The rationale for using such compounds is multi-faceted:
Stable Isotope Labeling: Deuterium (B1214612) is a non-radioactive, stable isotope of hydrogen. preprints.org Incorporating deuterium into a molecule creates a "heavy" version that is chemically identical to its non-deuterated counterpart but can be distinguished by its mass in a mass spectrometer. preprints.org This allows researchers to track the metabolic fate of the labeled compound without the need for radioactive tracers.
Internal Standards in Quantitative Analysis: In metabolomics and pharmacokinetic studies, accurate quantification of metabolites is crucial. This compound serves as an ideal internal standard. When added to a biological sample, it behaves identically to the endogenous (unlabeled) ferulic acid 4-O-sulfate during sample preparation and analysis. Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard, enabling highly accurate and precise quantification.
Elucidating Metabolic Pathways: By administering a deuterated compound and analyzing the resulting metabolites, researchers can definitively trace the metabolic pathways and identify the specific enzymes involved. The presence of the deuterium label confirms that the detected metabolites originated from the administered compound.
Investigating Bioactivity of Metabolites: Research has shown that metabolites of dietary compounds can possess their own biological activities. For instance, ferulic acid-4-O-sulfate, and not ferulic acid itself, has been shown to relax arteries and lower blood pressure in mice. nih.govmedchemexpress.com Studying these specific metabolites is therefore essential to understand the full spectrum of a compound's effects.
Interactive Data Table: Properties of Ferulic Acid and its Metabolites
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Role |
| Ferulic Acid | C10H10O4 | 194.186 wikipedia.org | Parent compound found in plants. wikipedia.org |
| Ferulic Acid 4-O-Sulfate | C10H10O7S | 274.25 nih.gov | Major metabolite of ferulic acid. nih.gov |
| This compound | C10H7D3Na2O7S | 323.23 scbt.com | Deuterated internal standard for research. scbt.com |
Interactive Data Table: Research Findings on Ferulic Acid Metabolism
| Study Focus | Key Finding | Organism/System | Reference |
| Metabolism of Ferulic Acid | Glucuronic acid conjugates are major metabolites. | Rats | tandfonline.comnih.gov |
| Bioavailability and Metabolism | Extensive first-pass metabolism via glucuronidation and sulfation. | General | nih.gov |
| Bioactivity of Metabolites | Ferulic acid-4-O-sulfate relaxes arteries and lowers blood pressure. | Mice | nih.gov |
| Metabolic Pathways | Conjugation with glucuronic acid and/or sulfate (B86663) is the principal metabolic pathway. | General | phypha.ir |
Properties
CAS No. |
1795142-64-1 |
|---|---|
Molecular Formula |
C10H10O7S |
Molecular Weight |
277.261 |
IUPAC Name |
(E)-3-[4-sulfooxy-3-(trideuteriomethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H10O7S/c1-16-9-6-7(3-5-10(11)12)2-4-8(9)17-18(13,14)15/h2-6H,1H3,(H,11,12)(H,13,14,15)/b5-3+/i1D3 |
InChI Key |
PZPATWACAAOHTJ-CGLOQUBRSA-N |
SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)OS(=O)(=O)O |
Synonyms |
3-[3-(Methoxy-d3)-4-(sulfooxy)phenyl]-2-propenoic Acid; |
Origin of Product |
United States |
Chemical Synthesis and Preparative Methodologies for Research Applications
Strategies for Stereoselective Synthesis of Ferulic Acid 4-O-Sulfate
The synthesis of the non-labeled parent compound, Ferulic Acid 4-O-Sulfate, is a foundational step. The primary challenge in its synthesis is achieving regioselectivity of the sulfation and maintaining the desired stereochemistry of the alkene side chain.
Ferulic acid naturally exists predominantly as the more stable trans or (E)-isomer. Synthetic strategies typically begin with (E)-ferulic acid to ensure the final product retains this configuration. The key reaction is the sulfation of the phenolic hydroxyl group at the C4 position of the aromatic ring. A common and effective method involves reacting ferulic acid with a suitable sulfating agent in an appropriate solvent system. mdpi.com
One established method uses chlorosulfonic acid (ClSO₃H) in pyridine (B92270) at room temperature. mdpi.com The pyridine acts as both a solvent and an acid scavenger. Since ferulic acid possesses only one phenolic hydroxyl group, the reaction is highly regioselective, yielding the desired Ferulic Acid-4-O-Sulfate. mdpi.com Protecting the carboxylic acid group, for instance as a tert-butyl ester, can be employed to prevent side reactions, followed by deprotection as a final step.
Table 1: Synthetic Strategy for Ferulic Acid 4-O-Sulfate
| Step | Reactants | Reagents/Solvents | Key Transformation |
|---|---|---|---|
| Sulfation | (E)-Ferulic acid | Chlorosulfonic acid (ClSO₃H), Pyridine | Selective sulfation of the C4-phenolic hydroxyl group to form a sulfate (B86663) ester. |
| Workup | Reaction mixture | Ice-cold water, Diethyl ether, Sodium carbonate (Na₂CO₃) | Quenching of the reaction, extraction, and basification of the product. mdpi.com |
Isotopic Labeling Approaches for Deuterated Ferulic Acid-d3 4-O-Sulfate Production
The production of the deuterated analog involves the synthesis of an isotopically labeled ferulic acid precursor, which is then subjected to the sulfation reaction described previously. The "-d3" designation typically signifies the replacement of the three hydrogen atoms of the methoxy (B1213986) (-OCH₃) group with deuterium (B1214612) atoms to form a trideuteromethoxy (-OCD₃) group. This specific labeling is highly valuable as this part of the molecule is often stable during metabolic processes.
A viable synthetic route starts with a precursor molecule that allows for specific methylation, such as caffeic acid (3,4-dihydroxycinnamic acid). The phenolic hydroxyl group at the C4 position is first protected using a suitable protecting group (e.g., benzyl). Subsequently, the remaining free hydroxyl group at the C3 position is methylated using a deuterated methylating agent, most commonly deuterated methyl iodide (CD₃I). acs.org The final steps involve the deprotection of the C4 hydroxyl group, followed by the sulfation at this position. The use of stable isotope-labeled compounds is considered the gold standard for quantitative metabolite analysis in complex biological matrices. acs.org
Table 2: Isotopic Labeling Strategy for Ferulic Acid-d3
| Step | Starting Material | Reagents | Intermediate/Product | Purpose |
|---|---|---|---|---|
| 1. Protection | Caffeic acid | Benzyl (B1604629) bromide, K₂CO₃ | 4-O-benzyl-caffeic acid | To selectively protect the C4 hydroxyl group. |
| 2. Deuteromethylation | 4-O-benzyl-caffeic acid | Deuterated methyl iodide (CD₃I), K₂CO₃ | 4-O-benzyl-ferulic acid-d3 | Introduction of the trideuteromethyl group at the C3 hydroxyl position. |
| 3. Deprotection | 4-O-benzyl-ferulic acid-d3 | H₂/Pd-C | Ferulic acid-d3 | Removal of the benzyl protecting group to yield the deuterated precursor. |
| 4. Sulfation | Ferulic acid-d3 | ClSO₃H, Pyridine | This compound | Final sulfation of the labeled precursor. |
Advanced Purification and Structural Characterization for Analytical Standards
The synthesis of this compound results in a crude mixture containing the desired product, unreacted starting materials, and various by-products. To be used as a reliable analytical standard, the compound must be purified to a high degree and its structure unequivocally confirmed.
Purification: A range of purification techniques can be employed, starting from basic extraction and washing. nih.gov For achieving the high purity (>95%) required for an analytical standard, chromatographic methods are indispensable. Adsorption chromatography using resins like Amberlite XAD-16 has been used for initial cleanup. researchgate.net However, preparative High-Performance Liquid Chromatography (HPLC) on a reverse-phase column (e.g., C18) is the method of choice for final purification. mdpi.comnih.gov This technique allows for the effective separation of the polar sulfate conjugate from the less polar ferulic acid precursor and other impurities. mdpi.com
Structural Characterization: Once purified, the identity and integrity of the compound are confirmed using a combination of spectroscopic techniques.
Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a cornerstone for characterization. It confirms the molecular weight and provides structural information through fragmentation patterns. For Ferulic Acid 4-O-Sulfate, the negatively charged pseudomolecular ion [M-H]⁻ is observed at m/z 273. A characteristic fragmentation is the loss of the sulfate moiety (SO₃, 80 amu), resulting in a major fragment ion at m/z 193, which corresponds to the deprotonated ferulic acid. mdpi.com For the deuterated analog, these masses would be shifted by +3 amu (i.e., [M-H]⁻ at m/z 276 and the major fragment at m/z 196).
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for verifying the precise structure. In the ¹H NMR spectrum of Ferulic Acid 4-O-Sulfate, the disappearance of the phenolic -OH signal and shifts in the aromatic proton signals compared to the parent ferulic acid confirm sulfation at the C4 position. For the d3-labeled compound, the characteristic singlet for the methoxy protons (~3.9 ppm in ferulic acid) would be absent. researchgate.net In the ¹³C NMR spectrum, a significant downfield shift of the C4 carbon and an upfield shift of the adjacent C3 and C5 carbons are indicative of sulfation. rsc.orgnih.gov
Table 3: Analytical Characterization Data for Ferulic Acid Derivatives
| Technique | Compound | Key Observations | Reference |
|---|---|---|---|
| LC-MS/MS | Ferulic Acid 4-O-Sulfate | [M-H]⁻ ion at m/z 273; Major fragment at m/z 193 (loss of SO₃) | mdpi.comresearchgate.net |
| ¹H NMR | Ferulic acid | Methoxy (-OCH₃) singlet ~3.9 ppm; Aromatic protons ~6.8-7.3 ppm; Vinylic protons ~6.3 & 7.6 ppm | researchgate.netnih.gov |
| ¹³C NMR | Ferulic acid | Methoxy carbon ~55.6 ppm; Carboxyl carbon ~167.9 ppm | nih.gov |
| ¹H NMR | This compound | Absence of methoxy proton singlet at ~3.9 ppm; Absence of phenolic -OH proton signal | Inferred |
| ¹³C NMR | Ferulic Acid 4-O-Sulfate | Shift in aromatic carbon signals, particularly at C4, compared to ferulic acid |
Metabolic Formation and Biotransformation Pathways of Ferulic Acid 4 O Sulfate
Enzymatic Sulfation of Ferulic Acid
The addition of a sulfate (B86663) group to ferulic acid is not a random occurrence but a precisely catalyzed enzymatic reaction. This biotransformation is a crucial part of the body's phase II detoxification system, aimed at increasing the polarity of compounds to facilitate their excretion. frontiersin.orgacs.orgkcl.ac.uk
The primary enzymes responsible for the sulfation of ferulic acid are sulfotransferases (SULTs). frontiersin.orgacs.orgkcl.ac.uk Research has identified specific SULT isoforms that play a significant role in this process. In humans, SULT1A1 and SULT1E1 have been shown to catalyze the formation of 5-O-feruloylquinic acid 4'-O-sulfate. nih.gov Studies using human liver and intestinal S9 homogenates have demonstrated that flavonoids can inhibit the sulfation of hydroxycinnamic acids, suggesting a competitive interaction for these enzymes. acs.org
Bacterial aryl sulfotransferases (ASTs) have also been identified as effective tools for the sulfation of polyphenols, including ferulic acid. nih.govacs.org These enzymes, which are PAPS-independent, can transfer sulfate groups from phenolic donors to acceptors. nih.gov Specific ASTs from Desulfofalx alkaliphile (DalAST) and Campylobacter fetus (CfAST) have shown high efficiency in sulfating various polyphenols. nih.govacs.org The specificity and catalytic efficiency of these enzymes can vary depending on both the sulfate donor and the acceptor substrate. acs.org
Key Sulfotransferase Enzymes in Ferulic Acid 4-O-Sulfation
| Enzyme | Family | Organism/Source | Key Findings | Citation |
|---|---|---|---|---|
| SULT1A1 | Sulfotransferase | Human | Catalyzes the 4'-O-sulfation of 5-O-feruloylquinic acid. | nih.gov |
| SULT1E1 | Sulfotransferase | Human | Also involved in the 4'-O-sulfation of 5-O-feruloylquinic acid. | nih.gov |
| DalAST | Aryl Sulfotransferase | Desulfofalx alkaliphile | Demonstrates high efficiency in the sulfation of various polyphenols. | nih.govacs.org |
| CfAST | Aryl Sulfotransferase | Campylobacter fetus | Shows high efficiency in polyphenol sulfation. | nih.govacs.org |
Sulfation reactions primarily occur in the liver and intestinal mucosa. frontiersin.orgmdpi.com The enzymes responsible, SULTs, are cytosolic enzymes. acs.org The regulation of these processes can be influenced by the presence of other dietary compounds. For instance, flavonoids like luteolin (B72000) and quercetin (B1663063) have been shown to be potent inhibitors of hydroxycinnamic acid sulfation in human liver S9 homogenates, suggesting a potential for metabolic interactions that could alter the bioavailability of ferulic acid. acs.org The process of conjugation, including sulfation, can be dose-dependent; high concentrations of ferulic acid may saturate the conjugating enzymes, leading to an increase in the plasma concentration of free ferulic acid. frontiersin.org
Identification and Characterization of Sulfotransferase Enzymes Involved in 4-O-Sulfation
Contribution of the Gut Microbiota to Precursor Ferulic Acid Metabolism and Subsequent Host Sulfation
The gut microbiota plays a pivotal role in the initial breakdown of complex dietary compounds, including those that are precursors to ferulic acid. This microbial activity is a critical prerequisite for the subsequent absorption and sulfation by the host's enzymes.
Dietary polyphenols, often present in esterified forms, are not readily absorbed in the small intestine. Gut bacteria, including species of Lactobacillus and Bifidobacterium, produce enzymes like feruloyl esterases that hydrolyze these esters, releasing free ferulic acid. frontiersin.org This free ferulic acid then becomes a substrate for further microbial transformation or for absorption and subsequent sulfation by the host. For example, Streptomyces sannanensis can transform ferulic acid into vanillic acid. nih.govresearchgate.net Other microbial transformations include the conversion of ferulic acid to 4-hydroxy-3-methoxystyrene by Saccharomyces cerevisiae and Pseudomonas fluorescens. nih.gov
The generation of ferulic acid 4-O-sulfate is a clear example of the co-metabolism between the host and its gut microbiota. diva-portal.org While the formation of some ferulic acid conjugates, like FA-4'-sulfate, can occur from the hydrolysis of chlorogenic acids in the small intestine without direct microbial involvement, many other sulfated metabolites are derived from compounds produced by the gut microbiota. nih.gov These microbially-derived compounds are then absorbed and sulfated by the host's enzymes. diva-portal.org This interplay leads to a diverse array of sulfated metabolites in the body, with the profile of these metabolites being influenced by individual differences in gut microbiome composition. diva-portal.orgnih.gov
Microbial Transformations of Ferulic Acid Leading to Sulfation Substrates
Comparative Metabolic Fate and Excretion Profiles of Ferulic Acid-Derived Sulfates in Animal Models
Studies in animal models, particularly rats, have provided valuable insights into the absorption, metabolism, and excretion of ferulic acid and its sulfated derivatives. Following oral administration, ferulic acid is rapidly absorbed, and its sulfoconjugates are the primary metabolites found in plasma, peaking around 30 minutes after ingestion. nih.gov In rats, sulfoconjugates can account for approximately 50% of the ferulic acid derivatives in plasma. nih.gov
The primary route of excretion for ferulic acid and its metabolites is through urine. frontiersin.orgnih.govphypha.ir In rats, a significant portion of ingested ferulic acid is excreted as sulfoconjugates, representing about 32.7% of the consumed dose, while free ferulic acid accounts for only about 4.9%. nih.gov Glucuronidated forms are found in much smaller amounts. nih.gov The high recovery of total ferulic acid metabolites in urine and the very low levels found in feces suggest a highly efficient absorption rate. frontiersin.orgmdpi.com
Excretion of Ferulic Acid Metabolites in Rats
| Metabolite | Percentage of Ingested Dose in Urine | Citation |
|---|---|---|
| Free Ferulic Acid | 4.9 ± 1.5% | nih.gov |
| Sulfoconjugates | 32.7 ± 7.3% | nih.gov |
| Glucuronoconjugates | 0.5 ± 0.3% | nih.gov |
Interestingly, ferulic acid-4-O-sulfate itself has been shown to possess biological activity. In mice, it, but not ferulic acid, was found to relax arteries and lower blood pressure, suggesting that this major metabolite may be responsible for some of the cardiovascular benefits associated with ferulic acid consumption. nih.gov
Absorption and Systemic Distribution Dynamics in Pre-clinical Species
In pre-clinical species such as rats, ferulic acid and its metabolites are absorbed and distributed throughout the body. Following oral administration, ferulic acid is rapidly absorbed. frontiersin.org Studies in rats have shown that after oral intake of γ-oryzanol, which is hydrolyzed to ferulic acid, Ferulic Acid 4-O-Sulfate and Ferulic Acid 4-O-β-d-glucuronide are detected in the plasma. mdpi.com
The distribution of ferulic acid and its metabolites has been observed in various tissues. Thirty minutes after oral administration of ferulic acid to rats, it was detected in the kidney, liver, lung, heart, spleen, uterus, and brain. frontiersin.org Serum albumin is considered a major carrier of ferulic acid in the bloodstream. phypha.ir The absorption and distribution kinetics can be influenced by the form in which ferulic acid is administered. For instance, the absorption profile of ferulic acid when administered as γ-oryzanol differs significantly from that of free ferulic acid. mdpi.com
The following table summarizes the distribution of ferulic acid in rat tissues 30 minutes after oral administration of 521 μmol/kg body weight. frontiersin.org
| Tissue | Concentration (μg/g wet tissue) |
| Kidney | ~82 |
| Lung | ~34 |
| Liver | ~28 |
| Spleen | ~22 |
| Uterus | ~15 |
| Heart | ~14 |
| Brain | ~2.6 |
Renal and Biliary Excretion Pathways of Sulfated Metabolites
The primary route of excretion for ferulic acid and its metabolites, including Ferulic Acid 4-O-Sulfate, is through the urine. phypha.irscielo.br In rats, a significant portion of ingested ferulic acid is excreted in the urine as both free ferulic acid and its conjugated forms. phypha.ir Studies have shown that after consumption of a French maritime pine bark extract rich in polyphenols, a considerable amount of ferulic acid is excreted as glucuronide or sulfate conjugates in human urine. researchgate.net
Biliary excretion also plays a role, although to a lesser extent, accounting for approximately 4-6% of the oral dose in rats. phypha.irscielo.br The conjugated forms of ferulic acid are found in the bile, particularly in the initial period after administration, suggesting that high circulating levels are necessary for significant biliary secretion. phypha.ir
In humans who consumed coffee, Ferulic Acid 4-O-Sulfate was identified as a major metabolite excreted in the urine. nih.govresearchgate.net Similarly, in rats fed fermented orange juice, dihydroferulic acid-4'-O-sulfate was a significant urinary metabolite. nih.gov The efficient absorption of ferulic acid is indicated by the low percentage (0.5–0.8%) found in the feces of rats. phypha.irfrontiersin.org
The table below presents the major urinary metabolites of chlorogenic acids from coffee in humans, including Ferulic Acid 4-O-Sulfate. nih.govresearchgate.net
| Metabolite | Amount Excreted (μmol) |
| Dihydroferulic acid | Data not available |
| Dihydroferulic acid-4-O-sulfate | 145-385 nM (Cmax) |
| Dihydrocaffeic acid-3-O-sulfate | 145-385 nM (Cmax) |
| Ferulic acid-4-O-sulfate | 8.4-37.1 |
| Dihydroferulic acid-4-O-glucuronide | 8.4-37.1 |
| Feruloylglycine | 20.7 |
Advanced Analytical Methodologies for Detection, Identification, and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Techniques
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for analyzing Ferulic Acid-d3 4-O-Sulfate due to its high sensitivity and selectivity. doaj.org This technique is particularly adept at distinguishing and quantifying metabolites in intricate biological samples.
Method Development for Targeted Quantification of this compound
The development of a targeted LC-MS/MS method is crucial for the accurate quantification of this compound. This involves optimizing several parameters to achieve the desired sensitivity and specificity.
Chromatographic Separation: A robust chromatographic method is the first step. Typically, a reversed-phase C18 column is employed to separate the analyte from other matrix components. creative-proteomics.commdpi.comresearchgate.net A gradient elution using a mobile phase consisting of acidified water (often with formic acid) and an organic solvent like methanol (B129727) or acetonitrile (B52724) is common. mdpi.comresearchgate.netresearchgate.net The gradient is carefully programmed to ensure baseline separation of this compound from its isomers and other related metabolites. mdpi.com
Mass Spectrometric Detection: Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is the preferred ionization technique, often operated in negative ion mode for acidic compounds like sulfates. mdpi.com For targeted quantification, selected reaction monitoring (SRM) is utilized. This involves selecting the precursor ion (the molecular ion of this compound) and a specific fragment ion generated through collision-induced dissociation (CID). This transition is highly specific to the analyte, minimizing interference from other compounds.
A hypothetical LC-MS/MS method for this compound might involve the parameters outlined in the table below.
| Parameter | Value |
| LC Column | C18 reversed-phase (e.g., 2.1 mm x 100 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MS/MS Mode | Selected Reaction Monitoring (SRM) |
| Precursor Ion (Q1) | m/z specific to this compound |
| Product Ion (Q3) | m/z of a characteristic fragment |
| Internal Standard | A suitable deuterated or 13C-labeled compound |
High-Resolution Mass Spectrometry for Metabolite Identification and Confirmation
High-resolution mass spectrometry (HRMS), particularly when coupled with techniques like quadrupole time-of-flight (Q-TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements. doaj.orgresearchgate.netnih.govmdpi.com This capability is invaluable for the confident identification and structural confirmation of metabolites like this compound. nih.gov HRMS can distinguish between compounds with very similar nominal masses (isobaric compounds), a common challenge in metabolomics. The accurate mass data allows for the determination of the elemental composition of the detected ions, which is a critical step in the identification of unknown metabolites. nih.gov For this compound, HRMS can confirm the presence of the deuterium (B1214612) atoms and the sulfate (B86663) group based on the precise mass of the molecular ion.
The fragmentation pattern obtained from tandem HRMS (MS/MS) experiments provides further structural information. For instance, the fragmentation of ferulic acid typically shows losses of a methyl group (CH3) and a carboxyl group (COOH). researchgate.netresearchgate.net Similar fragmentation pathways would be expected for its sulfated and deuterated analogue, with shifts in the fragment masses corresponding to the isotopic label and the sulfate moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
While MS techniques provide information on mass and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for the complete structural elucidation of molecules, including the precise location of isotopic labels. wikipedia.org
1H-NMR and 13C-NMR Applications in Metabolite Characterization
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for characterizing the structure of organic molecules.
¹H-NMR: The ¹H-NMR spectrum of this compound would show characteristic signals for the protons on the aromatic ring and the propenoic acid side chain. nih.govchemicalbook.com The chemical shifts and coupling constants of these protons provide detailed information about their chemical environment and connectivity. The absence of a signal at the position corresponding to the methoxy (B1213986) group protons would confirm the deuteration at this site.
¹³C-NMR: The ¹³C-NMR spectrum reveals the number of unique carbon atoms in the molecule. nih.gov The chemical shifts of the carbon signals are indicative of their functional groups (e.g., aromatic, alkene, carboxyl, methoxy). mdpi.com In the case of this compound, the carbon atom of the deuterated methoxy group would exhibit a characteristic multiplet signal due to coupling with deuterium, and its chemical shift would be slightly different from the non-deuterated analogue (an isotope effect). researchgate.net
A comparison of the predicted NMR data for Ferulic Acid and its deuterated sulfate derivative is presented below.
| Nucleus | Ferulic Acid (Predicted Chemical Shift, ppm) | This compound (Expected Observations) |
| ¹H | ~3.9 (s, 3H, -OCH₃) | Absence of the singlet at ~3.9 ppm. |
| ~6.3 (d, 1H, vinylic) | Presence of a doublet for the vinylic proton. | |
| ~7.0-7.6 (m, 3H, aromatic) | Presence of multiplet signals for the aromatic protons, potentially with slight shifts due to the sulfate group. | |
| ¹³C | ~56 (-OCH₃) | A multiplet signal with an isotopic shift. |
| ~110-150 (aromatic & vinylic) | Signals corresponding to these carbons, with shifts influenced by the sulfate group. | |
| ~168 (-COOH) | Signal for the carboxylic acid carbon. |
Deuterium NMR for Confirmation of Isotopic Labeling Position
Deuterium (²H) NMR is a powerful and direct technique to confirm the position and extent of deuterium labeling in a molecule. sigmaaldrich.com While ¹H and ¹³C NMR can infer the location of deuterium, ²H NMR directly observes the deuterium nuclei. cdnsciencepub.com The chemical shifts in a ²H NMR spectrum are very similar to those in a ¹H NMR spectrum, making spectral assignment straightforward. sigmaaldrich.com For this compound, a single resonance would be expected in the ²H NMR spectrum in the region corresponding to a methoxy group, providing unambiguous confirmation of the isotopic label's position. sigmaaldrich.com This technique is particularly valuable for quality control of isotopically labeled standards.
Application of this compound as an Internal Standard in Quantitative Metabolomics
In quantitative metabolomics, an internal standard (IS) is essential for correcting for variations in sample preparation and instrument response. rsc.orgcore.ac.uk An ideal IS is chemically similar to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.
This compound is an excellent internal standard for the quantification of endogenous Ferulic Acid 4-O-Sulfate. diva-portal.org Being a stable isotope-labeled version of the analyte, it co-elutes during chromatography and exhibits similar ionization efficiency in the mass spectrometer. This co-elution and similar behavior help to accurately compensate for any loss of analyte during sample extraction and for any fluctuations in the instrument's performance. The use of such an internal standard is a key component of robust and reliable quantitative methods in metabolomics research. mdpi.comnih.gov
Isotope Dilution Mass Spectrometry Approaches
Isotope dilution mass spectrometry (IDMS) stands as a gold-standard analytical technique for the precise quantification of metabolites, including this compound. This approach utilizes a stable isotope-labeled internal standard, which is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes like deuterium (d3).
In the analysis of ferulic acid metabolites, a deuterated standard such as (E)-Ferulic acid-d3 can be used. medchemexpress.com The principle of IDMS involves adding a known amount of the labeled standard to the sample prior to any sample preparation or analysis. The labeled standard and the endogenous analyte behave identically during extraction, chromatography, and ionization. By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, accurate quantification can be achieved, as this ratio remains constant regardless of sample loss during processing.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common platform for IDMS. nih.govmdpi.com This technique offers high selectivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. For instance, in the analysis of sulfated metabolites, negative ion mode electrospray ionization (ESI) is often employed to enhance the signal of the sulfated compounds. mdpi.comdiva-portal.org The fragmentation of the precursor ion of this compound in the mass spectrometer will yield characteristic product ions, which can be used for its unambiguous identification and quantification.
Method Validation Parameters: Linearity, Sensitivity, Precision, and Accuracy
The reliability of any analytical method for "this compound" hinges on rigorous validation. scielo.br Key parameters include linearity, sensitivity, precision, and accuracy. scielo.brnanobioletters.com
Linearity establishes the relationship between the concentration of the analyte and the instrumental response. For quantitative methods, a linear range is determined where the response is directly proportional to the concentration. scielo.br For example, in the analysis of ferulic acid, linearity has been demonstrated in ranges such as 10 to 100 μg/mL and 0.25 to 25.00 mg/L in different studies. scielo.brmdpi.com
Sensitivity is defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. scielo.br For ferulic acid analysis, an LOD of 9.6 µg/L and 102 ng/mL, and an LOQ of 310 ng/mL have been reported in various analytical methods. scielo.brmdpi.com
Precision refers to the closeness of repeated measurements and is typically expressed as the relative standard deviation (RSD). It is assessed at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). scielo.br For ferulic acid quantification, RSD values of less than 3.20% and 3.87% have been achieved, indicating good precision. scielo.brmdpi.com
Accuracy represents the closeness of the measured value to the true value and is often evaluated through recovery studies. scielo.br This involves spiking a blank matrix with a known amount of the analyte and measuring the percentage recovered. For ferulic acid, recovery rates between 91.67% and 102.00%, and 101.06% and 102.10% have been reported, demonstrating high accuracy. scielo.brmdpi.com
| Parameter | Reported Range/Value for Ferulic Acid Analysis |
| Linearity Range | 10 - 100 µg/mL scielo.br |
| 0.25 - 25.00 mg/L mdpi.com | |
| Limit of Detection (LOD) | 102 ng/mL scielo.br |
| 9.6 µg/L mdpi.com | |
| Limit of Quantification (LOQ) | 310 ng/mL scielo.br |
| Precision (RSD) | < 3.20% scielo.br |
| < 3.87% mdpi.com | |
| Accuracy (Recovery) | 101.06% - 102.10% scielo.br |
| 91.67% - 102.00% mdpi.com |
Strategies for Sample Preparation and Matrix Effects Mitigation in Biological Samples
The analysis of "this compound" in biological samples like plasma and urine is complicated by the presence of numerous endogenous compounds that can interfere with the analysis, a phenomenon known as the matrix effect. nih.govmdpi.com Therefore, effective sample preparation is a critical step to remove these interferences and enrich the analyte of interest. mdpi.com
Common sample preparation techniques for phenolic compounds in biological fluids include:
Protein Precipitation (PP): This is a simple and fast method where a solvent like acetonitrile or methanol is added to the sample to precipitate proteins. nih.govmdpi.com While effective for removing proteins, it may not remove other matrix components like phospholipids. mdpi.com
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids. nih.gov Solvents like ethyl acetate (B1210297) are often used for the extraction of phenolic acids and their metabolites. nih.govmdpi.com
Solid-Phase Extraction (SPE): SPE is a highly effective and versatile technique that uses a solid sorbent to selectively adsorb the analyte from the sample, while interferences are washed away. nih.govmdpi.com C18-bonded silica (B1680970) is a common sorbent for the extraction of phenolic compounds from plasma. mdpi.com
To specifically mitigate matrix effects, several strategies can be employed. The "dilute and shoot" approach, where the sample is simply diluted before injection, can be effective in reducing matrix effects, particularly in urine samples with high salt content. nih.govmdpi.com The use of an isotope-labeled internal standard, as discussed in the context of IDMS, is one of the most robust ways to compensate for matrix effects, as the standard is affected in the same way as the analyte. Furthermore, optimizing chromatographic conditions to achieve good separation between the analyte and co-eluting matrix components is also crucial.
Role in Metabolic Research and Tracer Studies
Elucidation of Pharmacokinetic Profiles of Ferulic Acid and its Metabolites using Deuterated Tracers in Animal Models
The use of deuterated tracers, such as ferulic acid-d3, has been instrumental in accurately defining the pharmacokinetic profile of ferulic acid and its various metabolites in animal models. When ferulic acid-d3 is administered, it undergoes the same metabolic processes as its non-labeled counterpart, leading to the formation of metabolites like Ferulic Acid-d3 4-O-Sulfate. By using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can differentiate between the exogenously administered labeled compound and the endogenous pool, providing clear and precise measurements of absorption, distribution, metabolism, and excretion (ADME).
In a notable study, the pharmacokinetic properties of ferulic acid were investigated in rats. Following oral administration, ferulic acid was found to be rapidly absorbed and metabolized. The major metabolites identified in the plasma were ferulic acid sulfate (B86663) and ferulic acid glucuronide. The use of a deuterated internal standard, in this case, a deuterated analog of ferulic acid, was crucial for the accurate quantification of these metabolites. This approach minimizes analytical variability and enhances the reliability of the pharmacokinetic data.
Research in animal models has demonstrated that after the administration of ferulic acid, the concentration of its sulfated form in the plasma can surpass that of the free form. For instance, in one study, the peak plasma concentration (Cmax) of ferulic acid sulfate was significantly higher than that of free ferulic acid, and it was reached at a similar time point (Tmax), indicating rapid and extensive sulfation.
Table 1: Pharmacokinetic Parameters of Ferulic Acid Metabolites in Rats
| Metabolite | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Ferulic Acid | 1,230 | 0.25 | 1,540 |
| Ferulic Acid Sulfate | 3,450 | 0.25 | 4,320 |
| Ferulic Acid Glucuronide | 2,180 | 0.5 | 3,120 |
This table presents hypothetical data based on typical findings in pharmacokinetic studies of ferulic acid in rats to illustrate the relative concentrations and exposure of its major metabolites.
Investigating Metabolic Flux and Pathway Intermediates through Stable Isotope Tracing Experiments
Stable isotope tracing, employing compounds like ferulic acid-d3, is a powerful methodology for mapping metabolic pathways and quantifying the flux of intermediates. When ferulic acid-d3 is introduced into a biological system, the deuterium (B1214612) label allows for the unambiguous identification of its downstream metabolites, including this compound. This enables a detailed investigation of the enzymatic reactions involved in its biotransformation, primarily sulfation and glucuronidation, which are key phase II metabolic pathways.
The conversion of ferulic acid-d3 to this compound is primarily mediated by sulfotransferase enzymes (SULTs), which are abundant in the liver and small intestine. By measuring the rate of appearance of this compound in plasma and tissues, researchers can estimate the activity of these enzymatic pathways. This approach provides valuable insights into how factors such as genetic polymorphisms, co-administered substances, or disease states might influence the metabolic fate of ferulic acid.
Assessment of Enterohepatic Circulation and Systemic Bioavailability of Sulfated Phenolic Acids
The enterohepatic circulation is a crucial process that can significantly impact the systemic bioavailability and residence time of many compounds, including phenolic acids and their metabolites. This process involves the excretion of metabolites from the liver into the bile, their subsequent passage into the intestine, and their potential reabsorption back into the circulation. Deuterated tracers like ferulic acid-d3 are invaluable for studying this complex circulatory loop.
Following the administration of ferulic acid-d3, the formation of this compound occurs in the liver. This sulfated metabolite can then be excreted into the bile. In the intestinal lumen, gut microbiota may possess sulfatase activity, enabling them to cleave the sulfate group from this compound, regenerating ferulic acid-d3. This deconjugated form can then be reabsorbed, re-entering the systemic circulation and undergoing another round of metabolism. This cycle effectively prolongs the presence of ferulic acid and its metabolites in the body.
Future Directions and Emerging Research Avenues
Discovery of Novel Conjugated Metabolites and Their Intermediates
The metabolism of ferulic acid is extensive, involving conjugation reactions that produce various metabolites, including sulfates and glucuronides. phypha.irmdpi.com The use of stable isotope-labeled (SIL) internal standards, such as Ferulic Acid-d3 4-O-Sulfate, is foundational to the future of discovering new metabolites. nih.govclearsynth.com
Future research will focus on untargeted metabolomics workflows that utilize stable isotope labeling to systematically detect all metabolites derived from a parent compound. acs.org By introducing a labeled tracer, researchers can distinguish true metabolites from the complex background of a biological sample. boku.ac.atresearchgate.net This approach allows for the confident identification of previously unknown or low-abundance conjugated metabolites and their metabolic intermediates. acs.orgboku.ac.at
A key advantage of using SIL-assisted techniques is the ability to recognize unique isotope patterns in mass spectrometry data, which provides high confidence that the detected compounds are genuinely derived from the tracer substance. acs.org This methodology is crucial for mapping the complete metabolic pathway of ferulic acid, including the identification of transient or minor intermediates that may have significant biological activity. tandfonline.comnih.gov For example, studies have already identified various conjugates like ferulic acid-glucuronide and ferulic acid-sulfoglucuronide, but the full scope of biotransformation, especially by gut microbiota, is still an active area of investigation. phypha.iracs.org
Table 1: Potential Novel Ferulic Acid Metabolites for Future Discovery
| Metabolite Class | Potential Novel Forms | Significance |
|---|---|---|
| Mixed Conjugates | Di-sulfates, mixed glucuronide-sulfates at different positions | Understanding the competition and synergy between different conjugation pathways. phypha.irmdpi.com |
| Microbiota-Derived Metabolites | Novel phenolic acids, vinylphenols, and their subsequent conjugates | Elucidating the role of the gut microbiome in the bioactivation and detoxification of ferulic acid. acs.orgpnas.org |
| Oxidized/Reduced Metabolites | Hydroxylated or reduced forms of ferulic acid and its conjugates | Identifying bioactive metabolites with altered antioxidant or signaling properties. nih.govmdpi.com |
| Tissue-Specific Conjugates | Metabolites formed in specific tissues like the kidney or intestinal mucosa | Mapping the site-specific metabolism and distribution of ferulic acid. phypha.ir |
Development of Advanced Spectroscopic and Chromatographic Techniques for Enhanced Metabolome Coverage
To analyze the complex array of metabolites derived from ferulic acid, continuous innovation in analytical technology is essential. This compound serves as an ideal internal standard for ensuring accuracy and precision in these advanced methods. clearsynth.comscioninstruments.com
The future of metabolomics lies in hyphenated techniques that couple powerful separation methods with high-resolution mass spectrometry (HRMS). nih.govmdpi.com Techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS) are becoming standard for providing detailed and accurate profiles of phenolic compounds. nih.govresearchgate.net These methods offer enhanced sensitivity, specificity, and the ability for structural elucidation. mdpi.comnih.gov
Emerging chromatographic techniques are also expanding the analytical window. Hydrophilic Interaction Liquid Chromatography (HILIC) is promising for separating highly polar compounds, which are often missed in traditional Reverse Phase (RP) chromatography. nih.gov Furthermore, advancements in mass spectrometry, including ion mobility-mass spectrometry (IM-MS), provide an additional dimension of separation, helping to resolve isomeric metabolites that are otherwise indistinguishable. nih.gov For absolute quantification, triple quadrupole (QqQ) mass spectrometry remains a gold standard due to its unparalleled sensitivity and wide linear range, especially when used with stable isotope-labeled standards. thermofisher.com
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful, non-destructive technique that provides detailed structural information, complementing MS-based approaches. researchgate.netuii.ac.id Future developments aim to enhance NMR sensitivity through methods like dynamic nuclear polarization, enabling the detection of very low-abundance metabolites. uii.ac.id
Table 2: Comparison of Advanced Analytical Techniques for Metabolome Analysis
| Technique | Primary Application | Key Advantages for Ferulic Acid Metabolite Analysis |
|---|---|---|
| UHPLC-Q-TOF-MS | Untargeted and targeted analysis of polyphenols. nih.govresearchgate.net | High resolution, accurate mass measurement, structural elucidation of unknown metabolites. researchgate.net |
| LC-QqQ-MS | Targeted, high-sensitivity quantification. mdpi.comthermofisher.com | Excellent for precise quantification using internal standards like this compound. thermofisher.com |
| HILIC-MS | Analysis of polar metabolites. nih.gov | Improved retention and separation of highly water-soluble conjugates (e.g., glucuronides, sulfates). nih.gov |
| IM-MS | Separation of isomers. nih.gov | Can distinguish between different conjugated forms of ferulic acid with the same mass. nih.gov |
| NMR Spectroscopy | Structural elucidation of novel compounds. researchgate.netfrontlinegenomics.com | Non-destructive, provides unambiguous structural information without requiring reference standards. uii.ac.id |
Integration of Multi-Omics Data for a Holistic Understanding of Metabolic Networks Involving this compound
The precise quantification of metabolites like Ferulic Acid 4-O-Sulfate, enabled by its deuterated standard, is a critical component of a larger, systems-biology approach. The future of metabolic research lies in the integration of metabolomics data with other "omics" datasets, such as genomics, transcriptomics, and proteomics, to build a comprehensive picture of biological networks. nih.govplos.org
This multi-omics approach allows researchers to move beyond simple descriptions of metabolic changes to a mechanistic understanding of how compounds like ferulic acid influence cellular function. nih.gov For example, by combining transcriptomics (gene expression) with metabolomics (metabolite levels), scientists can determine whether a change in a metabolic pathway is due to altered enzyme expression or direct metabolic regulation. plos.org
Computational pipelines and models are being developed to facilitate this integration. ebi.ac.ukoup.com These tools use genome-scale metabolic models (GEMs) as a scaffold to map multi-omics data, allowing for the prediction of metabolic fluxes and the identification of key regulatory nodes. nih.govplos.org This can reveal how ferulic acid and its metabolites modulate signaling pathways, gene regulatory networks, and interactions between the host and gut microbiome. nih.govmdpi.com
Ultimately, this integrated approach will provide a holistic view of how dietary compounds influence health and disease, paving the way for personalized nutrition and medicine. nih.govnih.gov By understanding an individual's "metabotype," or unique metabolic profile, it may be possible to predict their response to dietary interventions with polyphenols like ferulic acid. nih.gov
Table 3: Role of Different Omics Data in Understanding Ferulic Acid's Metabolic Network
| Omics Field | Data Provided | Contribution to Holistic Understanding |
|---|---|---|
| Genomics | Information on genes encoding metabolic enzymes and transporters. | Identifies genetic variations that may influence an individual's ability to metabolize ferulic acid. nih.gov |
| Transcriptomics | Measures the expression levels of genes (mRNA). | Reveals how ferulic acid or its metabolites regulate the genes involved in their own metabolism or other cellular pathways. plos.org |
| Proteomics | Quantifies the levels of proteins (e.g., enzymes, receptors). | Provides direct evidence of changes in the abundance of metabolic enzymes responsible for ferulic acid conjugation and breakdown. |
| Metabolomics | Measures the levels of small molecules, including Ferulic Acid 4-O-Sulfate. nih.gov | Provides the direct functional readout of the metabolic state, quantified accurately using standards like this compound. nih.govnih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
